Fmoc-3-trifluoromethyl-D-Homophe
CAS No.:
Cat. No.: VC13749966
Molecular Formula: C26H22F3NO4
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H22F3NO4 |
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Molecular Weight | 469.5 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Standard InChI | InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
Standard InChI Key | DARGKBQEWQXUJM-HSZRJFAPSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Fmoc-3-trifluoromethyl-D-homophenylalanine (CAS: 269726-75-2) has the molecular formula C₂₆H₂₂F₃NO₄ and a molecular weight of 469.46 g/mol . The structure comprises:
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A D-β-homophenylalanine backbone, extending the side chain by one methylene group compared to standard phenylalanine.
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A 3-trifluoromethylphenyl group attached to the β-carbon, introducing steric bulk and electron-withdrawing effects.
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An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group, which facilitates solid-phase peptide synthesis (SPPS) .
The stereochemistry at the α-carbon is D-configuration, as confirmed by its specific rotation ([α]D = -24 ± 2° in DMF) . This enantiomeric form is less common in nature but valuable for creating protease-resistant peptides .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Homophenylalanine Backbone Formation:
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Trifluoromethylation:
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Fmoc Protection:
Industrial-Scale Production
Industrial synthesis (e.g., by Sigma-Aldrich and Chem-Impex) emphasizes:
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Purity Control: HPLC purity ≥97%, validated by UV detection at 265 nm .
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Cost Efficiency: Batch processes reduce reagent costs, with yields averaging 65–75% .
Applications in Research and Industry
Peptide Synthesis
As a key SPPS building block, this derivative enables:
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Sequence Diversification: Incorporation of -CF₃ groups alters peptide conformation and binding kinetics .
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Enhanced Stability: Fluorination reduces metabolic degradation in vivo, extending half-life .
Drug Development
The trifluoromethyl group is pivotal in:
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Kinase Inhibitors: Improves selectivity for ATP-binding pockets (e.g., in EGFR inhibitors) .
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GPCR-Targeting Therapeutics: Enhances affinity for hydrophobic binding sites.
Bioconjugation and Imaging
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Fluorophore Labeling: The aryl group facilitates site-specific conjugation with imaging agents (e.g., Cy5) .
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PET Tracers: ¹⁸F-labeled analogs are under investigation for oncology imaging .
Comparative Analysis of Fmoc-Protected vs. Unprotected Forms
Property | Fmoc-Protected Form | Unprotected Form |
---|---|---|
Solubility | Soluble in DMF/DMSO | Poor solubility in organic solvents |
Stability | Stable under SPPS conditions | Prone to oxidation/racemization |
Synthetic Utility | Direct use in SPPS | Requires in-situ protection |
Cost | Higher due to protection step | Lower |
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